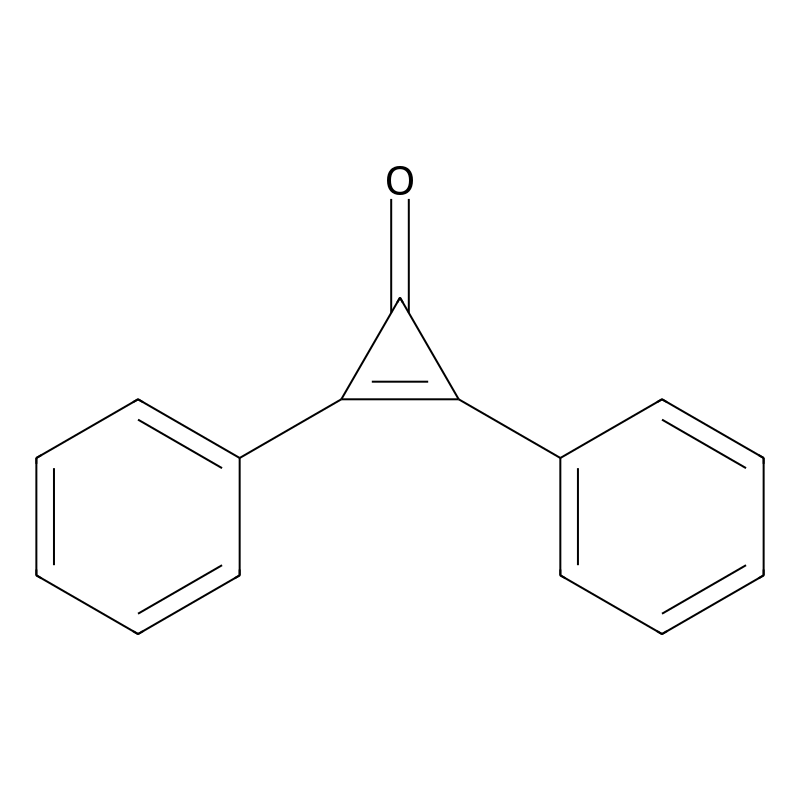Diphencyprone
Catalog No.
S526259
CAS No.
886-38-4
M.F
C15H10O
M. Wt
206.24g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
886-38-4
Product Name
Diphencyprone
IUPAC Name
2,3-diphenylcycloprop-2-en-1-one
Molecular Formula
C15H10O
Molecular Weight
206.24g/mol
InChI
InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H
InChI Key
HCIBTBXNLVOFER-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3
Synonyms
2,3-diphenyl-2-cyclopropen-1-one, diphencyprone, diphenylcyclopropenone, diphenylcyclopropenone monohydrate
Canonical SMILES
C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3
Alopecia Areata (AA):
Diphencyprone has been the most extensively studied for its use in treating Alopecia Areata, an autoimmune disease causing hair loss. Research suggests it can be an effective treatment option for severe and extensive AA, particularly when other treatments fail. Studies have shown promising results, with hair regrowth observed in up to 48% of patients following topical application of DPCP [, ]. However, the exact mechanism of action remains unclear, and further research is needed to understand its long-term efficacy and safety profile [].
Other Potential Applications:
Beyond AA, preliminary research has explored the use of DPCP in treating other conditions like:
- Vitiligo: This autoimmune disease causes skin pigment loss. Early studies suggest DPCP might be effective in inducing repigmentation, but larger, controlled trials are needed [].
- Lichen sclerosus: This chronic inflammatory skin condition. Studies have shown limited benefits and highlight the need for further investigation [].
Important Points to Consider:
- Diphencyprone is a potent sensitizer and should only be used under the supervision of a qualified healthcare professional.
- It can cause significant side effects like blistering, itching, and redness at the application site.
- Due to its potential risks and complexities, DPCP is generally reserved for severe cases where other treatments have been ineffective.
XLogP3
3.3
Melting Point
119.0 掳C
UNII
I7G14NW5EC
GHS Hazard Statements
Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.83%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.83%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
Diphencyprone is a synthetic, potent allergic contact sensitizer with potential immunostimulatory activity. After sensitization process by repeated topical application of diphencyprone to a specific area, further application of this agent to the affected area may stimulate an immune response and may potentially be useful to clear the affected area from infection or cancer.
Pictograms

Irritant
Other CAS
886-38-4
Wikipedia
Diphencyprone
Use Classification
Human drugs -> Rare disease (orphan)
Dates
Modify: 2023-08-15
NCATS Drugs: Diphencyprone
Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021
Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021
Explore Compound Types
Get ideal chemicals from 750K+ compounds








